TAS-103

Overview

Description

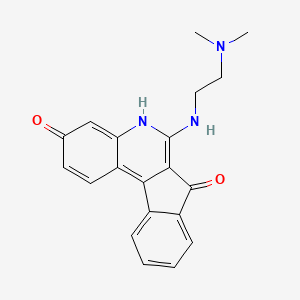

TAS-103, also known as 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, is a novel anticancer agent. It is a dual inhibitor of DNA topoisomerase I and II, enzymes that play crucial roles in DNA replication and transcription. This compound has shown significant antitumor activity against various cancer cell lines and is being studied for its potential in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAS-103 involves several key steps:

Formation of Chloroketone: The reaction of an appropriate precursor with phosphorus oxychloride (POCl3) under reflux conditions yields the chloroketone intermediate.

Condensation Reaction: The chloroketone is then condensed with 2-(dimethylamino)ethylamine in the presence of pyridine at 100°C to form the aminoketone.

Demethylation: The final step involves demethylation of the aminoketone using concentrated hydrobromic acid in refluxing acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory procedures with scale-up modifications to ensure efficiency and yield. The process involves careful control of reaction conditions and purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

TAS-103 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroxy or amino derivatives.

Scientific Research Applications

TAS-103 has a wide range of scientific research applications, including:

Mechanism of Action

TAS-103 exerts its effects by inhibiting DNA topoisomerase I and II, enzymes that are essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. The compound also induces apoptosis through the activation of specific proteases and the involvement of the Bcl-2 family of proteins .

Comparison with Similar Compounds

Similar Compounds

Etoposide: Another topoisomerase II inhibitor used in cancer therapy.

Camptothecin: A topoisomerase I inhibitor with potent anticancer activity.

Doxorubicin: An anthracycline antibiotic that inhibits topoisomerase II and is widely used in chemotherapy.

Uniqueness of TAS-103

This compound is unique in its dual inhibition of both topoisomerase I and II, which enhances its antitumor activity and reduces the likelihood of resistance development. Unlike other topoisomerase inhibitors, this compound has shown effectiveness against a broad range of cancer cell lines and has a distinct mechanism of inducing apoptosis .

Biological Activity

TAS-103, also known as BMS-247615, is a dual inhibitor of DNA topoisomerases I and II, which are essential enzymes involved in DNA replication and transcription. This compound has shown promising antitumor activity across various cancer types and is currently under investigation in clinical settings. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical findings, and case studies.

This compound exerts its antitumor effects primarily through the inhibition of topoisomerase I and II. These enzymes play critical roles in maintaining DNA structure during replication and transcription. By inhibiting these enzymes, this compound induces DNA damage, leading to apoptosis in cancer cells. The compound is metabolized to its active form, this compound-glucuronide (this compound-G), predominantly by the enzyme uridine diphosphate glucuronosyltransferase isoform 1A1 (UGT1A1) .

Pharmacokinetics

A Phase I clinical trial evaluated the pharmacokinetics of this compound in patients with advanced cancer. The study determined the maximum-tolerated dose (MTD) and dose-limiting toxicity (DLT). The trial involved 32 patients receiving escalating doses from 50 to 200 mg/m² administered intravenously over one hour each week for three weeks. Key findings include:

- DLT : Observed grade 3 neutropenia at doses of 160 mg/m² (5 out of 12 patients) and 200 mg/m² (3 out of 6 patients).

- Pharmacokinetic Analysis : A significant correlation was found between the areas under the curve (AUCs) for this compound and this compound-G (r = 0.76, P < .05) and between this compound AUC and absolute neutrophil count (r = -0.63, P < .05) .

Case Studies

- Phase I Study : The study recommended a dose of 130 to 160 mg/m² for further Phase II trials based on tolerability and pharmacokinetic data .

- Efficacy in Lung Cancer : In preclinical models, this compound demonstrated significant cytotoxicity against lung cancer cell lines such as NCI-H460, with studies indicating enhanced apoptotic activity through caspase activation pathways .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Cancer Type | Dosage | Key Findings | |

|---|---|---|---|---|

| Phase I Clinical Trial | Advanced Cancer | 50 - 200 mg/m² | DLT at 160 mg/m²; significant AUC correlation | Recommended dose for Phase II: 130 - 160 mg/m² |

| Preclinical Study | Lung Cancer (NCI-H460) | Not specified | Induced apoptosis via caspase pathway; increased ROS production | Suggests potential efficacy in lung cancer treatment |

| Pharmacogenetic Analysis | Various Cancers | Not specified | UGT1A1 genotype did not influence clearance rates | Further studies needed on pharmacogenetics |

Properties

IUPAC Name |

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20/h3-8,11,24H,9-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWSTIYZUWEOMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174634-08-3 | |

| Record name | TAS-103 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174634083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAS-103 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVC96489QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.